molecular formula C11H15N3O7 B076626 Anhydrotetrodotoxin CAS No. 13072-89-4

Anhydrotetrodotoxin

Cat. No. B076626
CAS RN: 13072-89-4
M. Wt: 301.25 g/mol
InChI Key: STNXQECXKDMLJK-PZKHIREQSA-N
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Description

Synthesis Analysis

The synthesis of anhydrotetrodotoxin analogues, such as 8,11-dideoxytetrodotoxin, highlights the complexity and specificity required in the chemical synthesis of tetrodotoxin derivatives. These processes often involve highly stereoselective reactions and the strategic use of protecting groups to achieve the desired structural analogues. The synthesis of unnatural analogues involves neighboring group participation for stereoselective hydroxylation and guanidine installation, showcasing the intricate chemistry behind creating these potent molecules (Nishikawa et al., 2004).

Molecular Structure Analysis

The molecular structure of anhydrotetrodotoxin and its analogues is crucial for their biological activity. These structures are characterized by a compact, complex arrangement of rings and functional groups, including hydroxyls and guanidines, which are essential for their interaction with sodium channels. The molecular structure of native NaV1.6 channels and the characteristics of binding of 4,9-anhydrotetrodotoxin provide valuable insights into the specificity and potency of these toxins (Teramoto & Yotsu-Yamashita, 2015).

Scientific Research Applications

  • Selective Sodium Channel Blocker : Anhydrotetrodotoxin selectively blocks only the sodium channel in nerve cells. It has a concentration for reducing sodium current to half at 298 nM, making it a tool for understanding sodium channel function in neurons (Kao & Yasumoto, 1985).

  • Structural Analysis : The chemical and crystallographical structure of anhydrotetrodotoxin has been established, aiding in the understanding of tetrodotoxin and its derivatives at a molecular level (Tsuda et al., 1964).

  • Bacterial Toxin Production : Anhydrotetrodotoxin is produced by certain bacterial species like Vibrio alginolyticus found in fish intestines. This assists in studying the mechanism of toxification in marine animals (Noguchi et al., 1987).

  • Selective Blocking Effects on NaV1.6 Channels : It has been discovered that anhydrotetrodotoxin selectively blocks NaV1.6 channels, a subtype of voltage-gated Na+ channels, with higher efficacy than other TTX-sensitive channel isoforms. This provides insights into the molecular properties and potential therapeutic applications for disorders involving these channels (Teramoto & Yotsu-Yamashita, 2015).

  • Occurrence in Amphibians : The presence of anhydrotetrodotoxin in certain amphibian species like Atelopus subornatus has been reported. This helps in understanding the biochemical ecology of these amphibians (Mebs et al., 1995).

  • Chemical Mechanism in Fermented Fish : Studies on the chemical mechanism of tetrodotoxin decrease in fermented fish ovaries reveal the presence of anhydrotetrodotoxin, contributing to food safety research (Hy et al., 2019).

Safety And Hazards

Anhydrotetrodotoxin is a potent neurotoxin and there is no known antidote for it . It is recognized as poisonous, or sometimes lethal when ingested by humans at high doses (lethal doses range from 1.5–2.0 mg TTX, equal to blood level 9 ng/mL) .

Future Directions

While there is limited information available on the future directions of Anhydrotetrodotoxin research, it is clear that this compound and its relatives continue to be of interest due to their potent neurotoxic effects and potential therapeutic applications .

properties

IUPAC Name

(2S,3S,4S,5R,11S,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2?,3-,4?,5+,6?,7+,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNXQECXKDMLJK-NLWUVLGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@]1([C@@H]2[C@H]([C@@]34[C@H]5[C@@](O2)(OC1C3C(O5)N=C(N4)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019835
Record name Anhydrotetrodotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydrotetrodotoxin

CAS RN

13072-89-4
Record name 4,9-Anhydrotetrodotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13072-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anhydrotetrodotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013072894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anhydrotetrodotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
724
Citations
T Yasumoto, D Yasumura, M Yotsu… - Agricultural and …, 1986 - jstage.jst.go.jp
Tetrodotoxin (TTX) is one of the best knownmarine toxins, because of its unique chemical structure and the specific action of blocking sodium channels of excitable membranes. …
Number of citations: 340 www.jstage.jst.go.jp
S Saruhashi, K Konoki, M Yotsu-Yamashita - Toxicon, 2016 - Elsevier
The voltage-gated sodium ion channel inhibitory activities of four tetrodotoxin analogues were evaluated for their ability to reduce the cytotoxicity of ouabain and veratridine in mouse …
Number of citations: 19 www.sciencedirect.com
N Teramoto, M Yotsu-Yamashita - Marine Drugs, 2015 - mdpi.com
Tetrodotoxin (TTX) is a potent neurotoxin found in a number of marine creatures including the pufferfish, where it is synthesized by bacteria and accumulated through the food chain. It is …
Number of citations: 16 www.mdpi.com
M Kono, T Matsui, K Furukawa, M Yotsu-Yamashita… - Toxicon, 2008 - Elsevier
Non-toxic cultured juvenile kusafugu Fugu niphobles were fed with a diet containing highly toxic natural komonfugu Fugu poecilonotus liver until the 30th day (8.0μg of TTX and 3.7μg of …
Number of citations: 93 www.sciencedirect.com
N Denomme, AL Lukowski, JM Hull, MB Jameson… - Neuroscience …, 2020 - Elsevier
Voltage-gated sodium channels (VGSCs) are responsible for the initiation and propagation of action potentials in neurons. The human genome includes ten human VGSC α-subunit …
Number of citations: 9 www.sciencedirect.com
T Noguchi, JK Jeon, O Arakawa, H Sugita… - The Journal of …, 1986 - jstage.jst.go.jp
Vibrio sp. isolated from a xanthid crab, Atergatis floridus, was cultured, and tetro dotoxin (TTX) and anhydroTTX were indicated to be present in several fractions of the cell extract and …
Number of citations: 375 www.jstage.jst.go.jp
OR Pires Jr, A Sebben, EF Schwartz, RAV Morales… - Toxicon, 2005 - Elsevier
Tetrodotoxin (TTX) is one of the most potent toxin already isolated, which occurs in a wide range of marine as well as terrestrial animals such as in newts and anurans. In this work, the …
Number of citations: 96 www.sciencedirect.com
M Yotsu-Yamashita, JH Jang, Y Cho, K Konoki - Forensic Toxicology, 2011 - Springer
Recently, liquid chromatography–mass spectrometry (LC–MS) has been recognized as a useful method to analyze tetrodotoxin (TTX), the primary toxin for puffer fish poisoning. TTX …
Number of citations: 52 link.springer.com
K Takahara, T Yamamoto, K Uchida, HL Zhu… - Naunyn-Schmiedeberg's …, 2018 - Springer
Molecular investigations were performed in order to determine the major characteristics of voltage-gated Na + channel β-subunits in mouse vas deferens. The use of real-time …
Number of citations: 1 link.springer.com
CY Kao, T Yasumoto - Toxicon, 1985 - Elsevier
… and of anhydrotetrodotoxin have been studied … anhydrotetrodotoxin. Compared with tetrodotoxin, the relative potencies are 0.39 for 4-epitetrodotoxin and 0.018 for anhydrotetrodotoxin. …
Number of citations: 31 www.sciencedirect.com

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